乙基黄药钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

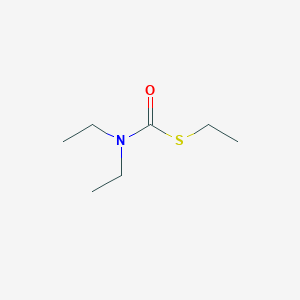

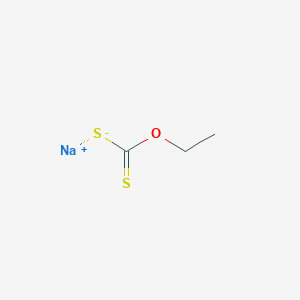

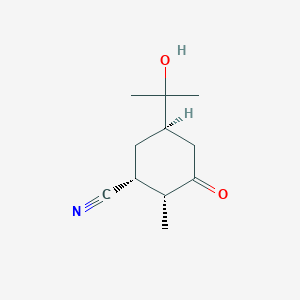

Sodium ethylxanthate is an organosulfur compound with the chemical formula CH₃CH₂OCS₂Na. It appears as a pale yellow powder and is typically obtained as the dihydrate. This compound is widely used in the mining industry as a flotation agent to separate valuable minerals from ores .

科学研究应用

Sodium ethylxanthate has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organosulfur compounds.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Primarily used in the mining industry for the flotation of sulfide minerals.

作用机制

Target of Action

Sodium ethylxanthate (SEX) is an organosulfur compound primarily used in the mining industry as a flotation agent . Its primary targets are sulfide minerals, on which it easily adsorbs .

Mode of Action

The compound works by enhancing the hydrophobicity of the mineral surface, allowing metal-sulfides to attach to its polar end . The hydrophobic non-polar end then rises to the water surface with air bubbles, forming a froth that can be skimmed off . This process is key in the froth flotation method used for efficient mineral processing and metal recovery .

Biochemical Pathways

Sodium ethylxanthate’s action involves a series of chemical reactions. It is susceptible to hydrolysis and oxidation at low pH . Hydrolysis results in the formation of ethanol and carbon disulfide , while oxidation produces diethyl dixanthogen disulfide .

Pharmacokinetics

, which would influence its absorption and distribution. Its rapid hydrolysis at pH less than 9 at 25 °C suggests that it’s metabolized quickly under certain conditions.

Result of Action

The result of sodium ethylxanthate’s action is the separation of valuable minerals from ores in the mining industry . On a molecular level, it alters the surface properties of the target minerals, making them hydrophobic and allowing them to be separated from the rest of the material .

Action Environment

The action of sodium ethylxanthate is influenced by environmental factors such as pH and temperature. It rapidly hydrolyses at pH less than 9 at 25 °C . In cold climates, the degradation kinetics of xanthates may be slower, leading to higher concentrations of xanthate residues in the discharge water . This could potentially lead to environmental impacts, highlighting the importance of careful management and removal strategies .

生化分析

Biochemical Properties

Sodium ethylxanthate is the conjugate base of the ethyl xanthic acid, a strong acid with pKa of 1.6 . It easily adsorbs on the surface of many sulfide minerals , a key step in froth flotation

Cellular Effects

It is known that Sodium ethylxanthate rapidly hydrolyses at pH less than 9 at 25 °C . This could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to undergo hydrolysis and oxidation at low pH . The product of this reaction is diethyl dixanthogen disulfide

Temporal Effects in Laboratory Settings

Sodium ethylxanthate’s aqueous solutions are stable at high pH if not heated

Dosage Effects in Animal Models

It is known that Sodium ethylxanthate has moderate oral and dermal toxicity in animals and is irritating to eyes and skin .

Metabolic Pathways

It is known that Sodium ethylxanthate is the conjugate base of the ethyl xanthic acid .

Transport and Distribution

It is known that Sodium ethylxanthate is soluble in water , which could potentially influence its localization or accumulation.

Subcellular Localization

Given its solubility in water , it could potentially be localized in the cytoplasm or other aqueous compartments within the cell.

准备方法

Synthetic Routes and Reaction Conditions: Sodium ethylxanthate is synthesized by treating sodium ethoxide with carbon disulfide. The reaction can be represented as follows: [ \text{CH}_3\text{CH}_2\text{ONa} + \text{CS}_2 \rightarrow \text{CH}_3\text{CH}_2\text{OCS}_2\text{Na} ] This reaction typically occurs at room temperature and requires anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: In industrial settings, sodium ethylxanthate is produced by reacting ethanol with sodium hydroxide to form sodium ethoxide, which is then treated with carbon disulfide. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .

Types of Reactions:

Oxidation: Sodium ethylxanthate undergoes oxidation to form diethyl dixanthogen disulfide: [ 4\text{C}_2\text{H}_5\text{OCS}_2\text{Na} + 2\text{H}_2\text{O} + \text{O}_2 \rightarrow 2(\text{C}_2\text{H}_5\text{OCS}_2)_2 + 4\text{NaOH} ]

Hydrolysis: In acidic conditions, sodium ethylxanthate hydrolyzes to produce ethanol and carbon disulfide: [ \text{C}_2\text{H}_5\text{OCS}_2\text{Na} + \text{H}^+ \rightarrow \text{C}_2\text{H}_5\text{OH} + \text{CS}_2 + \text{Na}^+ ]

Common Reagents and Conditions:

Oxidizing agents: Oxygen or hydrogen peroxide.

Acidic conditions: Hydrochloric acid or sulfuric acid.

Major Products:

Diethyl dixanthogen disulfide: Formed during oxidation.

Ethanol and carbon disulfide: Formed during hydrolysis.

相似化合物的比较

Potassium ethylxanthate: Similar in structure and function but uses potassium instead of sodium.

Sodium isobutylxanthate: Has a longer carbon chain, providing different flotation properties.

Potassium amylxanthate: Used for the flotation of different types of minerals due to its longer carbon chain.

Uniqueness: Sodium ethylxanthate is unique due to its balance of hydrophobicity and reactivity, making it highly effective for the flotation of a wide range of sulfide minerals. Its relatively simple synthesis and high efficiency in industrial applications further distinguish it from other xanthates .

属性

CAS 编号 |

140-90-9 |

|---|---|

分子式 |

C3H6NaOS2 |

分子量 |

145.20 g/mol |

IUPAC 名称 |

sodium;ethoxymethanedithioate |

InChI |

InChI=1S/C3H6OS2.Na/c1-2-4-3(5)6;/h2H2,1H3,(H,5,6); |

InChI 键 |

SARKRSWCLHYVGQ-UHFFFAOYSA-N |

SMILES |

CCOC(=S)[S-].[Na+] |

手性 SMILES |

CCOC(=S)[S-].[Na+] |

规范 SMILES |

CCOC(=S)S.[Na] |

Key on ui other cas no. |

140-90-9 |

Pictograms |

Flammable; Corrosive; Acute Toxic; Irritant |

相关CAS编号 |

151-01-9 (Parent) |

同义词 |

O-Ethyl Ester Dithio-carbonic Acid, Sodium Salt; O-Ethyl Ester Carbonodithioic Acid, Sodium Salt; Ethyl-xanthic Acid, Sodium Salt; Aero 325; Aeroxanthate 325; Ethylxanthic Acid Sodium Salt; O-Ethyl Sodium Dithiocarbonate; SEX; SEX (flotation agent); |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)